molecular formula C13H18O3 B15093606 Cyclopentanol, 1-(3,5-dimethoxyphenyl)- CAS No. 88418-32-0

Cyclopentanol, 1-(3,5-dimethoxyphenyl)-

Cat. No.: B15093606
CAS No.: 88418-32-0
M. Wt: 222.28 g/mol
InChI Key: YTSDRUKQQDPNEL-UHFFFAOYSA-N
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Description

Cyclopentanol, 1-(3,5-dimethoxyphenyl)- is an organic compound with the molecular formula C13H18O3 It is a derivative of cyclopentanol where the cyclopentane ring is substituted with a 3,5-dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclopentanol, 1-(3,5-dimethoxyphenyl)- can be synthesized through several methods. One common approach involves the reaction of cyclopentanone with 3,5-dimethoxybenzaldehyde in the presence of a reducing agent. The reaction typically proceeds under mild conditions, with the use of catalysts such as sodium borohydride or lithium aluminum hydride to facilitate the reduction process .

Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process generally includes the initial formation of an intermediate, followed by purification steps such as distillation or recrystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Cyclopentanol, 1-(3,5-dimethoxyphenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Cyclopentanol, 1-(3,5-dimethoxyphenyl)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Cyclopentanol, 1-(3,5-dimethoxyphenyl)- involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

    Cyclopentanol: A simpler analog without the phenyl substitution.

    3,5-Dimethoxybenzyl Alcohol: Similar phenyl substitution but with a different core structure.

    Cyclopentanone: The oxidized form of cyclopentanol.

Uniqueness: Cyclopentanol, 1-(3,5-dimethoxyphenyl)- is unique due to the combination of the cyclopentane ring and the 3,5-dimethoxyphenyl group. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

CAS No.

88418-32-0

Molecular Formula

C13H18O3

Molecular Weight

222.28 g/mol

IUPAC Name

1-(3,5-dimethoxyphenyl)cyclopentan-1-ol

InChI

InChI=1S/C13H18O3/c1-15-11-7-10(8-12(9-11)16-2)13(14)5-3-4-6-13/h7-9,14H,3-6H2,1-2H3

InChI Key

YTSDRUKQQDPNEL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)C2(CCCC2)O)OC

Origin of Product

United States

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